molecular formula C16H14N4OS B2715858 5-(4-Methoxyphenyl)-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 423136-38-3

5-(4-Methoxyphenyl)-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2715858
CAS No.: 423136-38-3
M. Wt: 310.38
InChI Key: CMIFCKMWXAZVJK-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine is a fused heterocyclic compound featuring a triazolo-pyrimidine core substituted with a 4-methoxyphenyl group at position 5 and a thiophen-2-yl moiety at position 6. The thiophene ring introduces sulfur-based aromaticity, which may influence electronic properties and binding affinity in medicinal chemistry applications.

Properties

IUPAC Name

5-(4-methoxyphenyl)-7-thiophen-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS/c1-21-12-6-4-11(5-7-12)13-9-14(15-3-2-8-22-15)20-16(19-13)17-10-18-20/h2-10,14H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMIFCKMWXAZVJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(N3C(=NC=N3)N2)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4-Methoxyphenyl)-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine is a compound that belongs to the class of triazolo-pyrimidines, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

  • Molecular Formula : C12_{12}H10_{10}N4_{4}OS
  • Molecular Weight : 250.30 g/mol

The compound features a triazole ring fused with a pyrimidine system and substituted with a methoxyphenyl group and a thiophene moiety.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. These activities include:

  • Antiviral Activity : The compound has shown promising results in inhibiting influenza virus replication. The mechanism involves the disruption of viral protein interactions essential for viral replication .
  • Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. The inhibition of cell proliferation has been linked to the modulation of key signaling pathways involved in cell cycle regulation .
  • Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects in vitro by reducing pro-inflammatory cytokine production in activated immune cells. This suggests potential applications in treating inflammatory diseases .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Viral Proteins : Research indicates that this compound can inhibit the interaction between viral proteins necessary for replication. This was evidenced by reduced formation of the PA-PB1 complex in influenza virus assays .
  • Cytotoxic Mechanisms : The anticancer properties may stem from the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds within the triazolo-pyrimidine class:

StudyFindings
Massari et al. (2022)Identified derivatives with enhanced anti-influenza activity; emphasized the importance of structural modifications for efficacy .
PubMed Study (2012)Demonstrated broad-spectrum biological activities including anticancer and antimicrobial effects for triazolo derivatives .
PMC Article (2020)Highlighted the potential of triazole compounds in chemoprevention and treatment strategies against various cancers .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C16H14N4OS
  • CAS Number : 423136-38-3
  • Molecular Weight : 302.37 g/mol
  • Structural Features : The compound contains a triazolo-pyrimidine core with a methoxyphenyl group and a thiophene moiety that contribute to its biological activity.

Antiviral Applications

Recent studies have highlighted the potential of triazolo-pyrimidine derivatives as antiviral agents. Specifically:

  • Mechanism of Action : These compounds have been shown to disrupt the RNA-dependent RNA polymerase (RdRP) complex formation in influenza viruses. The structural modifications around the triazolo-pyrimidine core enhance their inhibitory effects against viral replication.
  • Case Study : A study demonstrated that certain derivatives exhibited significant anti-influenza virus activity at non-toxic concentrations. The structure-activity relationship (SAR) analysis indicated that substituents on the triazolo-pyrimidine scaffold play a crucial role in enhancing antiviral potency .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

  • In vitro Studies : Research indicates that derivatives containing the 4-methoxyphenyl group show higher antimicrobial activity compared to other substitutions. For instance, compounds with electron-donating groups at specific positions demonstrated enhanced antibacterial and antifungal activities .
  • Minimal Inhibitory Concentration (MIC) : The MIC values for various derivatives were determined, revealing that compounds with the methoxy group significantly outperformed others in terms of antimicrobial efficacy .

Anticancer Potential

The triazolo-pyrimidine scaffold has been explored for anticancer applications:

  • Mechanism : Compounds based on this scaffold have shown potential in inhibiting tumor cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
  • Research Findings : In studies involving different cancer cell lines, certain derivatives demonstrated cytotoxic effects comparable to established chemotherapeutic agents. The presence of the thiophene ring is believed to enhance these effects by modulating cellular signaling pathways involved in cancer progression .

Summary of Biological Activities

Activity TypeMechanismKey Findings
AntiviralInhibition of RdRP complexSignificant activity against influenza viruses; SAR analysis supports structural modifications for potency
AntimicrobialDisruption of bacterial/fungal growthHigher activity noted for compounds with electron-donating groups; specific MIC values established
AnticancerInduction of apoptosisCytotoxic effects observed in various cancer cell lines; potential as a chemotherapeutic agent

Comparison with Similar Compounds

Structural and Substituent Variations

The triazolo[1,5-a]pyrimidine scaffold is highly modular, with substitutions at positions 5 and 7 significantly impacting biological and physicochemical properties. Key analogs include:

Compound Name Substituents (Position 5) Substituents (Position 7) Key Features
Target Compound 4-Methoxyphenyl Thiophen-2-yl Methoxy group enhances metabolic stability; thiophene modulates π-π interactions .
7-(4-Chlorophenyl)-5-(thiophen-2-yl) analog Thiophen-2-yl 4-Chlorophenyl Chlorine (electron-withdrawing) increases electrophilicity .
5-(4-Chlorophenyl)-7-(2-thienyl) analog 4-Chlorophenyl Thiophen-2-yl Demonstrates anticonvulsant activity in MES tests .
7-(4-Bromophenyl)-5-(4-chlorophenyl) analog 4-Chlorophenyl 4-Bromophenyl Halogen substituents improve tubulin inhibition potency .
7-(4-Methoxyphenyl)-5-(4-methylphenyl) analog 4-Methylphenyl 4-Methoxyphenyl Methyl and methoxy groups enhance lipophilicity and bioavailability .

Key Observations :

  • Electron-Donating Groups (e.g., -OCH₃) : Improve metabolic stability and solubility compared to halogenated analogs .
  • Thiophene vs. Phenyl : Thiophene’s lower aromaticity may reduce cytotoxicity while maintaining target engagement .
  • Halogen Substituents : Chloro or bromo groups enhance anticancer activity via tubulin polymerization inhibition but increase toxicity risks .
Anticancer Activity
  • Halogenated Analogs : Compounds like 7-(4-bromophenyl)-5-(4-chlorophenyl)-triazolo-pyrimidine exhibit potent tubulin inhibition (IC₅₀ < 50 nM) by disrupting vinca alkaloid binding .
  • Target Compound : The 4-methoxyphenyl group may reduce cytotoxicity compared to halogenated analogs, as methoxy groups are less likely to form reactive metabolites .
Anticonvulsant Activity
  • Thiophene-Containing Analogs : 7-(substituted-phenyl)-5-(thiophen-2-yl) derivatives show efficacy in maximal electroshock (MES) tests, with ED₅₀ values comparable to phenytoin .
Electrochemical Properties
  • The target compound’s thiophene moiety may further modulate electron transfer kinetics.

Structure-Activity Relationships (SAR)

  • Position 5: Methoxy groups enhance metabolic stability but may reduce tubulin-binding affinity compared to halogenated or trifluoroethylamino substituents .
  • Position 7 : Thiophene improves blood-brain barrier penetration in anticonvulsant analogs but is less effective than 3,4,5-trimethoxyphenyl groups in anticancer scaffolds .

Q & A

What are the recommended synthetic methodologies for preparing 5-(4-methoxyphenyl)-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine?

Basic Question
Methodological Answer:
The compound can be synthesized via a one-pot multicomponent reaction using 3-amino-1,2,4-triazole, substituted aldehydes (e.g., 4-methoxybenzaldehyde), and ethyl cyanoacetate in the presence of 4,4’-trimethylenedipiperidine (TMDP) as a dual solvent-catalyst. Two optimized protocols are:

  • Solvent-based method: A mixture of water/ethanol (1:1 v/v) at reflux (yield ~92%) .
  • Molten-state method: TMDP acts as both solvent and catalyst at 65°C (yield ~92%) .
    Both methods avoid toxic solvents, enable easy catalyst recovery, and align with green chemistry principles.

How can reaction conditions be optimized to improve yields when synthesizing triazolo[1,5-a]pyrimidine derivatives with bulky substituents?

Advanced Question
Methodological Answer:
Key parameters include:

  • Catalyst loading: 10 mol% TMDP ensures efficient Lewis base activation without excess waste .
  • Solvent polarity: Water/ethanol mixtures enhance solubility of polar intermediates, critical for methoxyphenyl or thiophenyl substituents .
  • Temperature control: Molten TMDP (65°C) reduces side reactions by maintaining a homogeneous phase .
    For bulky substituents, extend reaction time (monitored via TLC) and increase TMDP loading to 15 mol% to offset steric hindrance .

What characterization techniques are essential for confirming the structure of triazolo[1,5-a]pyrimidine derivatives?

Basic Question
Methodological Answer:

  • NMR spectroscopy: 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm regiochemistry and substituent integration (e.g., methoxyphenyl singlet at ~3.8 ppm, thiophene protons at 6.5–7.2 ppm) .
  • Melting point analysis: Sharp melting points (e.g., 180–185°C) indicate purity .
  • Elemental analysis: Validate empirical formulas (e.g., C17_{17}H14_{14}N4_{4}OS) with <0.3% deviation .

How should researchers resolve contradictions in reported biological activity data for triazolo[1,5-a]pyrimidine analogues?

Advanced Question
Methodological Answer:

  • Control for substituent effects: Compare activities of methoxyphenyl vs. chlorophenyl derivatives to isolate electronic contributions .
  • Assay standardization: Use consistent cell lines (e.g., HeLa for cytotoxicity) and normalize results to positive controls (e.g., doxorubicin) .
  • Statistical validation: Apply ANOVA to triplicate data to distinguish experimental noise from true activity differences .

What in vitro screening strategies are effective for evaluating the biological potential of this compound?

Basic Question
Methodological Answer:

  • Antiviral: Plaque reduction assays against HSV-1 (IC50_{50} values <10 µM indicate promise) .
  • Anticancer: MTT assays on human cancer cell lines (e.g., HepG2, MCF-7) with EC50_{50} <50 µM .
  • Enzyme inhibition: Fluorescence-based assays targeting tubulin polymerization or topoisomerase II .

How can structure-activity relationships (SAR) be systematically studied for this compound?

Advanced Question
Methodological Answer:

  • Substituent variation: Synthesize analogues with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups on the phenyl ring .
  • Computational modeling: Perform DFT calculations (e.g., Gaussian 16) to correlate HOMO/LUMO energies with antibacterial IC50_{50} values .
  • Crystallography: Resolve X-ray structures to identify key π-π stacking interactions (e.g., between thiophene and target enzymes) .

What advanced techniques are used to determine the crystal structure of triazolo[1,5-a]pyrimidine derivatives?

Advanced Question
Methodological Answer:

  • Single-crystal X-ray diffraction (SCXRD): Grow crystals via slow ethanol evaporation, and collect data at 100 K (Mo-Kα radiation, λ = 0.71073 Å). Refine using SHELXL .
  • Key metrics: Report bond angles (e.g., N1-C2-N3 ≈ 120°) and torsion angles to confirm non-planarity induced by thiophene .

How does solvent choice influence the regioselectivity of triazolo[1,5-a]pyrimidine synthesis?

Advanced Question
Methodological Answer:

  • Polar protic solvents (water/ethanol): Stabilize zwitterionic intermediates, favoring 5-aryl over 7-aryl substitution .
  • Molten TMDP: Enhances cyclization kinetics via hydrogen-bonding interactions, reducing byproducts (e.g., pyrimidinones) .

What strategies ensure efficient recyclability of TMDP in large-scale synthesis?

Advanced Question
Methodological Answer:

  • Recovery protocol: Post-reaction, dilute with water, filter, and evaporate TMDP under reduced pressure (recovery >95%) .
  • Reusability test: Over 5 cycles, yields remain >90% (confirmed via 1H^{1}\text{H} NMR monitoring) .

How are green chemistry metrics applied to evaluate the sustainability of synthetic routes?

Advanced Question
Methodological Answer:

  • E-factor: Calculate waste per gram of product. For TMDP-based synthesis, E ≈ 0.5 (vs. 5–10 for traditional methods) .
  • Atom economy: 85% for one-pot reactions (theoretical maximum: 92%) .

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